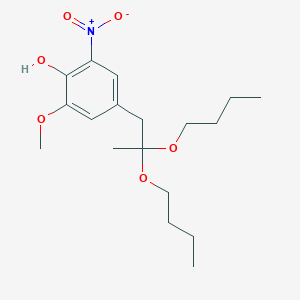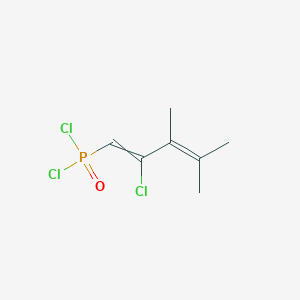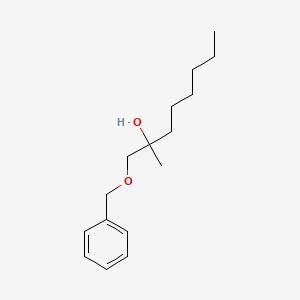
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with the molecular formula C18H29NO6 It is characterized by the presence of a nitro group, a methoxy group, and a dibutoxypropyl side chain attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol typically involves the following steps:
Alkylation: The methoxy group is introduced through an alkylation reaction using methanol and a suitable catalyst.
Butoxylation: The dibutoxypropyl side chain is added via a reaction with 2,2-dibutoxypropane under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dibutoxypropyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, or other cellular processes depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Dibutoxypropyl)-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,2-Dibutoxypropyl)-2-nitrophenol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Methoxy-6-nitrophenol: Lacks the dibutoxypropyl side chain, which may influence its biological activity and industrial applications.
Uniqueness: 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90176-93-5 |
|---|---|
Molekularformel |
C18H29NO6 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-(2,2-dibutoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C18H29NO6/c1-5-7-9-24-18(3,25-10-8-6-2)13-14-11-15(19(21)22)17(20)16(12-14)23-4/h11-12,20H,5-10,13H2,1-4H3 |
InChI-Schlüssel |
IOHIAXLFAQGYBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)










